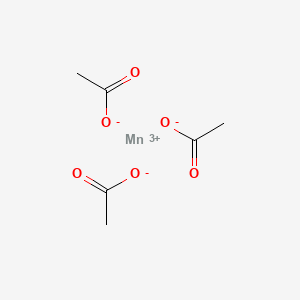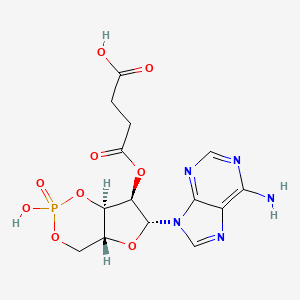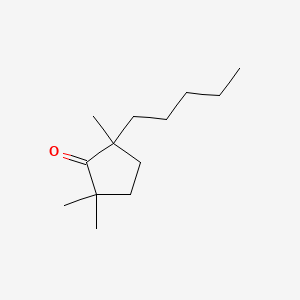
3-Deoxy-D-arabino-hexonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Deoxy-D-arabino-hexonic acid is an organic compound belonging to the class of medium-chain hydroxy acids and derivatives. It is characterized by a six-carbon backbone with hydroxyl groups at specific positions, making it a hexonic acid
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Deoxy-D-arabino-hexonic acid typically involves the reduction of corresponding keto acids or the selective oxidation of hexoses. One common method includes the reduction of D-galactose using ethanol, water, acetic acid, and benzoyl-hydrazine under reflux conditions .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimized versions of laboratory methods, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: 3-Deoxy-D-arabino-hexonic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding keto acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: Hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Reagents like thionyl chloride and phosphorus tribromide are used for substitution reactions.
Major Products: The major products formed from these reactions include various derivatives like keto acids, alcohols, and substituted hexonic acids .
Scientific Research Applications
3-Deoxy-D-arabino-hexonic acid has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules.
Biology: It plays a role in metabolic pathways and can be used to study enzyme mechanisms.
Industry: Used in the production of fine chemicals and as an intermediate in various industrial processes
Mechanism of Action
The mechanism of action of 3-Deoxy-D-arabino-hexonic acid involves its interaction with specific enzymes and metabolic pathways. It acts as a substrate or inhibitor in various biochemical reactions, influencing the activity of enzymes like dehydrogenases and oxidases. The molecular targets include enzymes involved in carbohydrate metabolism and energy production .
Comparison with Similar Compounds
- 3-Deoxy-lyxo-hexonic acid
- 3-Deoxy-xylo-hexonic acid
- 3-Deoxy-ribo-hexonic acid
Comparison: 3-Deoxy-D-arabino-hexonic acid is unique due to its specific stereochemistry and functional group arrangement. Compared to its analogs, it exhibits distinct reactivity and interaction with biological systems, making it valuable for specific applications in research and industry .
Properties
CAS No. |
29625-79-4 |
|---|---|
Molecular Formula |
C6H12O6 |
Molecular Weight |
180.16 g/mol |
IUPAC Name |
(2S,4S,5R)-2,4,5,6-tetrahydroxyhexanoic acid |
InChI |
InChI=1S/C6H12O6/c7-2-5(10)3(8)1-4(9)6(11)12/h3-5,7-10H,1-2H2,(H,11,12)/t3-,4-,5+/m0/s1 |
InChI Key |
YGMNHEPVTNXLLS-VAYJURFESA-N |
SMILES |
C(C(C(CO)O)O)C(C(=O)O)O |
Isomeric SMILES |
C([C@@H]([C@@H](CO)O)O)[C@@H](C(=O)O)O |
Canonical SMILES |
C(C(C(CO)O)O)C(C(=O)O)O |
| 29625-79-4 | |
physical_description |
Solid |
Synonyms |
3-deoxy-arabino-hexonic acid 3-deoxy-arabino-hexonic acid, (D)-isomer 3-deoxy-arabino-hexonic acid, monosodium salt, (D)-isome |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[(6,7-dimethoxy-2-oxo-1H-quinolin-3-yl)methyl]-3-(phenylmethyl)-1-(3-pyridinylmethyl)urea](/img/structure/B1200225.png)
![3-[3,4-dihydro-1H-isoquinolin-2-yl-[1-(2-oxolanylmethyl)-5-tetrazolyl]methyl]-6-methyl-1H-quinolin-2-one](/img/structure/B1200227.png)
![1-(1,3-Benzodioxol-5-yl)-2-(1,2-dihydroimidazo[1,2-a]benzimidazol-4-yl)ethanol](/img/structure/B1200229.png)

![2-(2-amino-3-cyanopyrrolo[3,2-b]quinoxalin-1-yl)ethyl 4-chlorobenzoate](/img/structure/B1200231.png)







